The compound's synthesis and various properties have been documented in several patents and scientific articles. It is classified as a halogenated indazole derivative, which is significant in organic synthesis and pharmaceutical research due to its unique electronic properties imparted by the bromine and fluorine substituents.
The synthesis of 4-Bromo-6-fluoro-5-methyl-1H-indazole can be achieved through multiple routes. A notable method involves:
This method is advantageous due to its mild conditions and high product yield, making it suitable for industrial-scale production.
The molecular structure of 4-Bromo-6-fluoro-5-methyl-1H-indazole includes a fused indazole ring system with specific substituents:
The structural representation can be denoted using SMILES notation as CC1=C(Br)C2=C(NN=C2)C=C1F. The compound's three-dimensional conformation influences its reactivity and interaction with biological targets .
4-Bromo-6-fluoro-5-methyl-1H-indazole can participate in various chemical reactions, including:
Common reagents used include organometallic compounds, oxidizing agents, and transition metal catalysts like copper or silver to facilitate these reactions .
The mechanism of action for 4-Bromo-6-fluoro-5-methyl-1H-indazole primarily involves its interaction with specific biochemical pathways. Notably, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell proliferation and survival. This inhibition leads to reduced cell growth and increased apoptosis, making it a candidate for cancer therapeutic research.
The physical properties of 4-Bromo-6-fluoro-5-methyl-1H-indazole include:
Chemical properties include:
Relevant data such as boiling point or specific heat capacity were not readily available from the sources reviewed .
4-Bromo-6-fluoro-5-methyl-1H-indazole has several applications across different fields:
Research continues to explore its efficacy and safety profile as a drug candidate, contributing to advancements in therapeutic strategies against various diseases .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: